(3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
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Overview
Description
(3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the bromo and fluoro substituents: The phenyl ring can be functionalized with bromine and fluorine atoms using halogenation reactions. Bromination can be performed using bromine or N-bromosuccinimide (NBS), while fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the methanamine group:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can target the oxadiazole ring or the bromo and fluoro substituents, potentially leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Major Products:
- Oxidation products may include oximes or nitriles.
- Reduction products could be amines or partially reduced oxadiazole derivatives.
- Substitution products would vary depending on the nucleophile used, potentially leading to a wide range of functionalized derivatives.
Chemistry:
Ligand Design: The compound can be used as a ligand in coordination chemistry due to its ability to bind metal ions through the nitrogen and oxygen atoms in the oxadiazole ring.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Antimicrobial Agents: The compound’s structure suggests potential antimicrobial activity, making it a candidate for the development of new antibiotics.
Anticancer Research: Its ability to interact with biological targets could be explored for anticancer properties, particularly in the inhibition of specific enzymes or receptors involved in cancer progression.
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or fluorescent dyes.
Mechanism of Action
The mechanism of action of (3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride would depend on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, van der Waals forces, or covalent bonding, leading to inhibition or activation of biological pathways. The oxadiazole ring and the halogenated phenyl group are likely to play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(4-Bromo-2-fluorophenyl)methanamine hydrochloride: Similar in structure but lacks the oxadiazole ring, which may result in different chemical and biological properties.
(3-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride: Similar structure with a chlorine substituent instead of bromine, potentially altering its reactivity and biological activity.
(3-(4-Bromo-2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride: Similar structure with both bromine and chlorine substituents, which may affect its chemical stability and interactions.
Uniqueness: The presence of both bromo and fluoro substituents on the phenyl ring, combined with the oxadiazole ring and methanamine group, makes (3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride unique. This combination of functional groups can result in distinct chemical reactivity and biological activity, offering potential advantages in various applications compared to similar compounds.
Properties
IUPAC Name |
[3-(4-bromo-2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFN3O.ClH/c10-5-1-2-6(7(11)3-5)9-13-8(4-12)15-14-9;/h1-3H,4,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDKCGGGCLTLIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C2=NOC(=N2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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